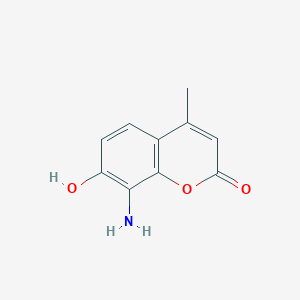

8-Amino-7-hydroxy-4-methyl-chromen-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 8-Amino-7-hydroxy-4-methyl-chromen-2-one is a derivative of chromen-2-one, which is a scaffold present in various compounds with potential medicinal value. Although the provided papers do not directly discuss 8-Amino-7-hydroxy-4-methyl-chromen-2-one, they do provide insights into similar compounds and their synthesis, structure, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of chromen-2-one derivatives typically involves multi-step reactions that may include Knoevenagel condensation, as seen in the improved synthesis route of 3-Amino-7,8-dimethoxy-2H-chromen-2-one . The process benefits from mild reaction conditions and environmentally friendly procedures. Similarly, the synthesis of 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine involves interactions with various reagents to produce a range of heterocyclic compounds . These methods could potentially be adapted for the synthesis of 8-Amino-7-hydroxy-4-methyl-chromen-2-one by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is often confirmed using spectroscopic techniques such as NMR and IR analysis . X-ray crystallography can also be employed to elucidate the structure, as demonstrated by the reported X-ray structures of mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives . These analytical methods are crucial for verifying the molecular structure of synthesized compounds, including the positions of substituents on the chromen-2-one core.

Chemical Reactions Analysis

Chromen-2-one derivatives can undergo a variety of chemical reactions, leading to the formation of diverse heterocyclic compounds. For instance, the reaction of an intermediate chromeno pyrimidine with hydrazonyl halides yields triazine derivatives, while condensation with active methylene compounds produces triazipinones . These reactions highlight the reactivity of the chromen-2-one core and its utility in generating pharmacologically interesting molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-2-one derivatives are influenced by their functional groups and molecular structure. The solventless synthesis of amino-5H-chromeno[3,4-c]pyridin-5-one derivatives suggests that these compounds can be prepared under mild and environmentally benign conditions, which is advantageous for large-scale production . The antitumor activity of some derivatives against human breast cell MCF-7 line and liver carcinoma cell line HepG2 indicates the potential biological relevance of these compounds .

科学研究应用

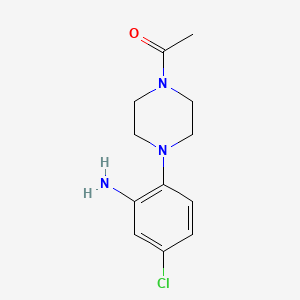

Synthesis and Biological Screening

- Synthesis and Biological Activities : A study reported the synthesis of derivatives of 7-Hydroxy-4-methyl-2H-chromen-2-one and 7-Hydroxy-4,5-Dimethyl-2H-chromen-2-one for biological screening. Compounds showed high cytotoxic and bactericidal activity, indicating potential pharmaceutical applications (Khan et al., 2003).

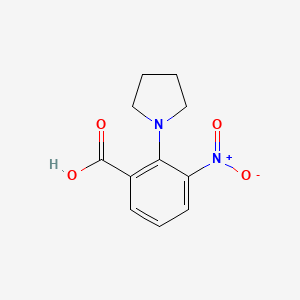

Chemical Sensing and Colorimetric Recognition

- Colorimetric Recognition of Metal Ions : A novel chemo-sensor based on 2-hydroxy-1-naphthaldehyde and precursor 4-((2-aminophenyl)amino)-3-nitro-2H-chromen-2-one was developed for selective colorimetric sensing of Cu2+ ions in aqueous solutions. This demonstrates the compound's application in environmental monitoring (Jo et al., 2014).

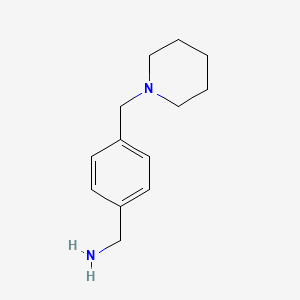

Antimicrobial Activities

- Antimicrobial Properties : Another research focused on the synthesis of various derivatives of 2H-chromen-2-one, including 7-amino-9-hydroxy-6-oxo-6H-benzo[c]chromene-8-carbonitrile, and evaluated their antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (El-Shaaer, 2012).

Photophysical Properties

- Photophysical Analysis of Derivatives : A study conducted photophysical analysis on a series of novel substituted 2H-chromen-2-one (coumarin) derivatives. This research can have implications in the development of new materials for optical applications (Ranjith et al., 2010).

Drug Synthesis and Cancer Research

- Cancer Research and Drug Development : Research on chromen-4-one inhibitors of DNA-dependent protein kinase (DNA-PK) identified several compounds with potent inhibitory effects. These findings are crucial for developing new cancer therapies (Hardcastle et al., 2005).

未来方向

The future directions for research on 8-Amino-7-hydroxy-4-methyl-chromen-2-one and similar compounds could involve further exploration of their synthesis methods, particularly under green conditions . Additionally, given the wide range of biological properties exhibited by coumarins , further investigation into the biological activities and potential applications of these compounds could be beneficial.

属性

IUPAC Name |

8-amino-7-hydroxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-5-4-8(13)14-10-6(5)2-3-7(12)9(10)11/h2-4,12H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCTUTOUGBMEOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415483 |

Source

|

| Record name | 8-Amino-7-hydroxy-4-methyl-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-7-hydroxy-4-methyl-chromen-2-one | |

CAS RN |

24618-19-7 |

Source

|

| Record name | 8-Amino-7-hydroxy-4-methyl-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。